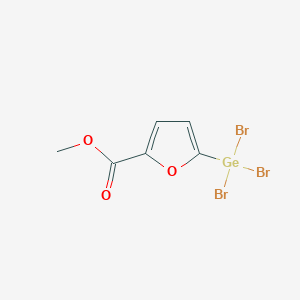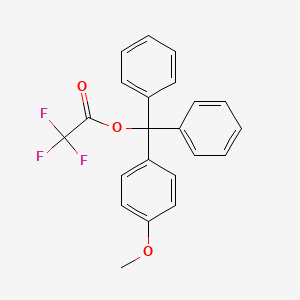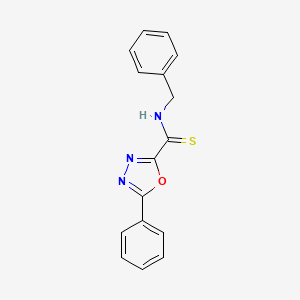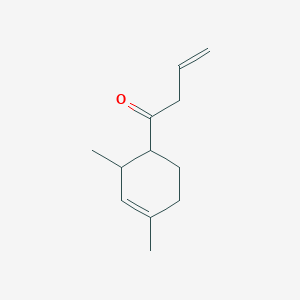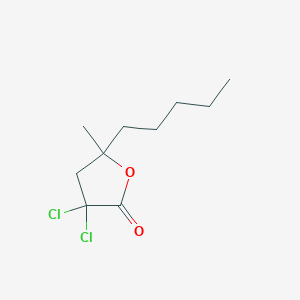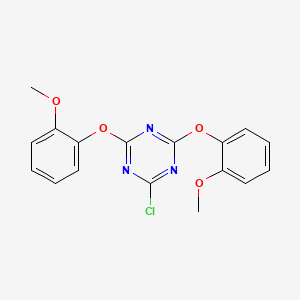
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two methoxyphenoxy groups and a chlorine atom attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methoxyphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the methoxyphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Phenolic compounds with enhanced reactivity.
Reduction: Dihydrotriazine derivatives with potential biological activity.
科学的研究の応用
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: A widely used intermediate in the synthesis of herbicides and dyes.
2,4-Diamino-6-chloro-1,3,5-triazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2,4,6-Trihydroxy-1,3,5-triazine: Studied for its antioxidant properties and potential health benefits.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
90139-58-5 |
|---|---|
分子式 |
C17H14ClN3O4 |
分子量 |
359.8 g/mol |
IUPAC名 |
2-chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C17H14ClN3O4/c1-22-11-7-3-5-9-13(11)24-16-19-15(18)20-17(21-16)25-14-10-6-4-8-12(14)23-2/h3-10H,1-2H3 |
InChIキー |
DUGZWEVEZTXDQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



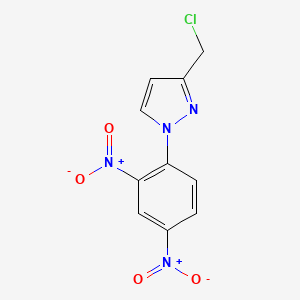


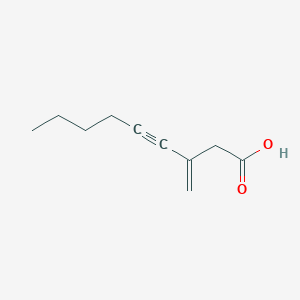
![2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B14373941.png)
